molecular formula C20H21F2NO4S B2862601 (2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate CAS No. 1492032-78-6

(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate

Cat. No. B2862601
CAS RN: 1492032-78-6
M. Wt: 409.45
InChI Key: YQVFARRPDCJAHX-UHFFFAOYSA-N
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Description

The compound “(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate” is an ester with a difluorophenyl group, a phenylethenyl group, and a sulfonylamino group. Esters are commonly used in a variety of applications, including in the production of polymers, plasticizers, and in the flavor and fragrance industry .


Molecular Structure Analysis

Esters generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The specific geometry and conformation of this compound would depend on the arrangement of these groups in space.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Difluoromethylation reactions, for example, can involve electrophilic, nucleophilic, radical, and cross-coupling methods .

Scientific Research Applications

Stereoselective Cycloaddition

An innovative [3+2] cycloaddition process between N-tert-butanesulfinyl imines and arynes facilitates the stereoselective synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group is crucial for enabling the cycloaddition reaction, offering pathways for removing or substituting through transformations of the difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye et al., 2014).

Polymer Optical Waveguide Devices

Fluorinated poly(arylene ether sulfide)s have been synthesized for use in polymeric optical waveguide devices. The incorporation of an ethynyl group and subsequent polymer fabrication through spin-coating and thermal curing processes result in films with high thermal stability and good chemical resistance, making them suitable for advanced optical applications (Kim et al., 2001).

Coordination and Catalytic Use

The synthesis and coordination of (diphenylphosphino)ferrocene-1-sulfonate anions lead to the development of novel catalytic systems. These complexes have shown potential in various catalytic processes, highlighting the versatility of sulfonate salts in organometallic chemistry (Zábranský et al., 2018).

Anion Exchange Membranes

A study on side-chain-type poly(arylene ether sulfone)s containing multiple quaternary ammonium groups for anion exchange membranes shows that these materials possess low water uptake and swelling ratio, along with high hydroxide conductivities. These properties are crucial for their application in fuel cells and other electrochemical devices, demonstrating the importance of fluorinated groups in enhancing membrane performance (Wang et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, difluoromethylation processes are a field of research that has seen significant advances in recent years .

properties

IUPAC Name

(2,3-difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S/c1-14(2)19(20(24)27-13-16-9-6-10-17(21)18(16)22)23-28(25,26)12-11-15-7-4-3-5-8-15/h3-12,14,19,23H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVFARRPDCJAHX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=C(C(=CC=C1)F)F)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)OCC1=C(C(=CC=C1)F)F)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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